![molecular formula C16H16N2O B5002263 1-(1-benzyl-1H-benzimidazol-2-yl)ethanol CAS No. 5663-11-6](/img/structure/B5002263.png)
1-(1-benzyl-1H-benzimidazol-2-yl)ethanol
Overview
Description
1-(1-Benzyl-1H-benzimidazol-2-yl)ethanol is a compound belonging to the benzimidazole family, characterized by a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzyl-1H-benzimidazol-2-yl)ethanol typically involves the reaction of benzimidazole derivatives with benzyl halides under basic conditions. One common method includes the nucleophilic substitution of 2-benzimidazole with benzyl bromide in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Benzyl halides (e.g., benzyl chloride) in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Benzimidazole ketones or aldehydes.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-benzyl-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can mimic naturally occurring nucleotides, allowing it to bind to and inhibit the activity of certain enzymes. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting diverse pharmacological properties.
1,2-Disubstituted Benzimidazoles: Compounds with substitutions at both the 1- and 2-positions, often showing enhanced biological activity.
Uniqueness: 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzyl group and the hydroxyl functionality allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(1-benzylbenzimidazol-2-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12(19)16-17-14-9-5-6-10-15(14)18(16)11-13-7-3-2-4-8-13/h2-10,12,19H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEHINZOIKHAIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972068 | |
Record name | 1-(1-Benzyl-1H-benzimidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201615 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5663-11-6 | |
Record name | 1-(1-Benzyl-1H-benzimidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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